4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone
CAS No.: 898758-08-2
Cat. No.: VC2290620
Molecular Formula: C21H22FNO3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone - 898758-08-2](/images/structure/VC2290620.png)
Specification
CAS No. | 898758-08-2 |
---|---|
Molecular Formula | C21H22FNO3 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | [4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
Standard InChI | InChI=1S/C21H22FNO3/c22-19-4-2-1-3-18(19)20(24)17-7-5-16(6-8-17)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2 |
Standard InChI Key | WQDJIRCEBNDNAL-UHFFFAOYSA-N |
SMILES | C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4F |
Canonical SMILES | C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC=CC=C4F |
Introduction
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is a benzophenone derivative characterized by distinct structural features and specific chemical identifiers. The compound is officially registered with the Chemical Abstracts Service (CAS) under the number 898758-08-2, which serves as its unique identifier in chemical databases worldwide . This registration confirms its recognized status within the chemical community and provides a standardized reference point for researchers and manufacturers. The compound is also known by alternative chemical names, including "(4-((1,4-Dioxa-8-azaspiro[4.5]Decan-8-yl)methyl)phenyl)(2-fluorophenyl)methanone" and "Methanone, 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl-" . These synonyms reflect different naming conventions within organic chemistry but refer to the identical molecular structure.
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C21H22FNO3 | |
Molecular Weight | 355.4 g/mol | |
CAS Number | 898758-08-2 | |
Boiling Point | 505.3±50.0 °C (Predicted) | |
Density | 1.27±0.1 g/cm³ (Predicted) | |
pKa | 8.53±0.20 (Predicted) |
Chemical Reactivity
The chemical reactivity of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone is influenced by its functional groups and molecular structure. The compound exhibits a predicted pKa value of 8.53±0.20, indicating the acidity of its most acidic proton and providing insight into its behavior in various pH environments . This property is particularly relevant for understanding its potential interactions in biological systems, where pH can significantly affect molecular behavior and activity.
The 1,4-dioxa-8-azaspiro[4.5]decyl group contains a tertiary amine nitrogen that can act as a base or nucleophile in chemical reactions. This nitrogen atom may also serve as a potential site for protonation under acidic conditions, influencing the compound's solubility and distribution characteristics in different pH environments. The ether linkages in the dioxane ring are relatively stable but can potentially undergo cleavage under specific conditions, such as strong acidic environments or certain enzymatic processes.
Synthesis and Chemical Reactions
Stock Solution Preparation
For research applications involving 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone or its closely related derivatives, precise stock solution preparation is essential for experimental reproducibility. Based on information available for related compounds, stock solutions can be prepared at various concentrations depending on the specific research requirements . The molecular weight of 355.4 g/mol for this compound provides the basis for calculating molar concentrations accurately.
Table 2: Stock Solution Preparation Guide (Adapted from similar compounds)
Amount of Compound | Volume for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
---|---|---|---|
1 mg | 2.815 mL | 0.563 mL | 0.282 mL |
5 mg | 14.068 mL | 2.814 mL | 1.407 mL |
10 mg | 28.137 mL | 5.627 mL | 2.814 mL |
These calculations are based on the formula: Volume (mL) = Weight (mg) / (Molecular Weight (g/mol) × Desired Concentration (mM) × 0.001). For in vivo applications or experimental procedures requiring specific solvent systems, appropriate dissolution methods must be developed. Typically, DMSO serves as an excellent initial solvent due to its ability to dissolve a wide range of organic compounds, followed by dilution with other solvents as required for specific applications .
Structural Analogs and Derivatives
Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | 898758-08-2 | C21H22FNO3 | 355.4 | Reference compound |
4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone | 898757-86-3 | C21H22FNO3 | 355.4 | Fluorine at 4-position instead of 2-position |
4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone | 898758-25-3 | C21H21ClFNO3 | 389.8 | Additional chlorine at 4-position |
Analytical Methods and Characterization
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely methods for analyzing the purity and content of 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone in research and production settings. The choice between these methods would depend on factors such as the compound's thermal stability, volatility, and the specific requirements of the analysis. Given the relatively high predicted boiling point of 505.3±50.0 °C, HPLC might be the preferred method for routine analysis due to its compatibility with non-volatile compounds.
For HPLC analysis, reverse-phase conditions using C18 columns with appropriate mobile phase compositions (typically mixtures of water, acetonitrile, or methanol with suitable buffers) would likely provide effective separation of the target compound from potential impurities or related substances. Detection methods might include UV detection, taking advantage of the strong UV absorption characteristics of the benzophenone chromophore, or mass spectrometric detection for enhanced sensitivity and specificity.
Thin-Layer Chromatography (TLC) could serve as a rapid screening method for monitoring reactions involving this compound or for preliminary purity assessments. Suitable TLC systems might employ silica gel plates with mobile phases containing mixtures of organic solvents such as ethyl acetate, hexane, or dichloromethane, possibly with small additions of more polar solvents like methanol or triethylamine to manage the migration of the basic nitrogen-containing compound.
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